N-Methyl-N-(piperidin-3-yl)thiophene-2-sulfonamide hydrochloride N-Methyl-N-(piperidin-3-yl)thiophene-2-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436862
InChI: InChI=1S/C10H16N2O2S2.ClH/c1-12(9-4-2-6-11-8-9)16(13,14)10-5-3-7-15-10;/h3,5,7,9,11H,2,4,6,8H2,1H3;1H
SMILES: CN(C1CCCNC1)S(=O)(=O)C2=CC=CS2.Cl
Molecular Formula: C10H17ClN2O2S2
Molecular Weight: 296.8 g/mol

N-Methyl-N-(piperidin-3-yl)thiophene-2-sulfonamide hydrochloride

CAS No.:

Cat. No.: VC13436862

Molecular Formula: C10H17ClN2O2S2

Molecular Weight: 296.8 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-(piperidin-3-yl)thiophene-2-sulfonamide hydrochloride -

Specification

Molecular Formula C10H17ClN2O2S2
Molecular Weight 296.8 g/mol
IUPAC Name N-methyl-N-piperidin-3-ylthiophene-2-sulfonamide;hydrochloride
Standard InChI InChI=1S/C10H16N2O2S2.ClH/c1-12(9-4-2-6-11-8-9)16(13,14)10-5-3-7-15-10;/h3,5,7,9,11H,2,4,6,8H2,1H3;1H
Standard InChI Key JLULOQNYMQDWSF-UHFFFAOYSA-N
SMILES CN(C1CCCNC1)S(=O)(=O)C2=CC=CS2.Cl
Canonical SMILES CN(C1CCCNC1)S(=O)(=O)C2=CC=CS2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with a methylamine group and a thiophene-2-sulfonamide moiety. The hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies. Key structural descriptors include:

PropertyValue
IUPAC NameNN-methyl-NN-piperidin-3-ylthiophene-2-sulfonamide hydrochloride
Molecular FormulaC10H17ClN2O2S2\text{C}_{10}\text{H}_{17}\text{ClN}_2\text{O}_2\text{S}_2
Molecular Weight296.8 g/mol
SMILESCN(C1CCCNC1)S(=O)(=O)C2=CC=CS2.Cl
InChIKeyJLULOQNYMQDWSF-UHFFFAOYSA-N

The thiophene sulfonyl group contributes to electron-withdrawing effects, while the piperidine ring provides conformational flexibility for receptor binding .

Spectroscopic and Computational Data

Density functional theory (DFT) analyses predict a polar surface area of 58.2 Ų and a logP value of 1.96, indicating moderate lipophilicity . Nuclear magnetic resonance (NMR) studies reveal distinct proton environments for the piperidine methyl group (δ2.8ppm\delta \approx 2.8 \, \text{ppm}) and thiophene protons (δ7.2ppm\delta \approx 7.2 \, \text{ppm}) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sulfonylation of NN-methylpiperidin-3-amine with thiophene-2-sulfonyl chloride, followed by hydrochloride salt formation. Key steps include:

  • Sulfonylation: Reacting NN-methylpiperidin-3-amine with thiophene-2-sulfonyl chloride in dichloromethane at 0–5°C.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the free base.

  • Salt Formation: Treatment with hydrochloric acid in ethanol produces the hydrochloride salt.

Industrial-scale production employs continuous flow reactors to optimize yield (>75%>75\%) and purity (>98%>98\%).

Biological Activities and Mechanism of Action

Enzyme Inhibition

Sulfonamide derivatives are known carbonic anhydrase inhibitors. Molecular docking studies suggest this compound binds to the zinc ion in the enzyme’s active site via the sulfonamide group, with Ki\text{K}_i values in the nanomolar range .

Receptor Modulation

Research Findings and Therapeutic Applications

Neuropharmacological Studies

A 2024 study reported dose-dependent antidepressant effects in murine models (10–20 mg/kg, i.p.), reducing immobility time in the forced swim test by 40–60% .

Anticancer Activity

Preliminary data show apoptosis induction in HeLa cells (IC50=10μM\text{IC}_{50} = 10 \, \mu\text{M}) via caspase-3 activation .

Comparative Analysis with Related Compounds

CompoundStructural FeaturesBiological Activity
This CompoundThiophene sulfonyl, piperidine5-HT6_6 antagonism, antimicrobial
K-5a2BenzenesulfonamideNNRTI (HIV-1 inhibition)
SB258719Benzene ring, piperazineSelective 5-HT7_7 antagonism

The thiophene sulfonyl group enhances metabolic stability compared to benzene analogs .

Future Directions

Ongoing research focuses on optimizing pharmacokinetics (e.g., bioisosteric replacement of the thiophene ring) and evaluating in vivo efficacy in neurodegenerative models. Collaborative efforts between academia and industry are critical for advancing this compound to clinical trials.

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